molecular formula C14H18FN3O2 B2915737 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one CAS No. 2380077-50-7

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one

Numéro de catalogue B2915737
Numéro CAS: 2380077-50-7
Poids moléculaire: 279.315
Clé InChI: YLSZDVZCGAIIHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one , also known by its chemical structure, is a compound with the following IUPAC name: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline . Its molecular formula is C₁₄H₁₆FN₅ , and it has a molecular weight of 273.31 g/mol . This compound belongs to the class of organic molecules known as piperazines .

Applications De Recherche Scientifique

Therapeutic Efficacy in Cancer Treatment

The compound's relevance is primarily observed in its application within chemotherapy regimens, particularly in enhancing the effectiveness of 5-fluorouracil (5-FU)-based treatments. S-1, an oral fluoropyrimidine derivative, showcases the compound's utility in achieving high therapeutic efficacy with reduced gastrointestinal toxicity. This therapeutic approach has been notably effective in gastric and colorectal cancers, highlighting the compound's potential in improving cancer treatment outcomes (Shirao et al., 2004; Chhetri et al., 2016).

Mechanisms of Action

The compound's mechanisms of action and its derivatives, such as S-1, involve modulation of fluoropyrimidine metabolism to enhance anticancer activity while minimizing side effects. This includes the inhibition of enzymes responsible for the degradation of fluoropyrimidines, thereby increasing their availability and effectiveness in cancer treatment. These properties are crucial for designing chemotherapy regimens that offer a better balance between efficacy and toxicity (Takechi et al., 1996; Rustum et al., 1997).

Pharmacokinetics and Drug Delivery

Research has also focused on the pharmacokinetics of fluoropyrimidine derivatives, including the compound , to optimize their delivery and efficacy. Studies have explored oral formulations that maintain effective drug concentrations over time, aiming to mimic the benefits of continuous intravenous administration but with the convenience of oral dosing. This research underscores the compound's potential in developing more patient-friendly chemotherapy regimens with sustained efficacy (Hirata et al., 2006).

Combination Chemotherapy

The compound's integration into combination chemotherapy regimens exemplifies its potential to enhance treatment outcomes. By pairing with other chemotherapeutic agents, such as platinum compounds or other fluoropyrimidines, it contributes to more efficacious treatment protocols for various cancers, including advanced non-small-cell lung cancer. These combinations aim to leverage synergistic effects to improve therapeutic indexes and reduce cancer cell resistance (Okamoto & Fukuoka, 2009).

Safety and Hazards

Safety considerations include toxicity, handling precautions, and potential environmental impact. Relevant safety data, including hazard statements (e.g., H302, H315, H319, H335), can be found in Material Safety Data Sheets (MSDS) .

Propriétés

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSZDVZCGAIIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.